molecular formula C₄₂H₇₂O₁₅ B1146075 Momordicoside A CAS No. 75801-95-5

Momordicoside A

Cat. No. B1146075
CAS RN: 75801-95-5
M. Wt: 817.01
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds like momordicoside A often involves complex methodologies that bridge chemistry and biology. Advanced strategies are employed to generate molecules with defined physical, chemical, and biological properties. The synthesis of such molecules may benefit from integrating nature's biosynthetic machinery with traditional chemical approaches, potentially yielding compounds with unique properties (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

This compound, along with momordicoside B, was isolated and characterized through spectral and chemical evidence, as well as X-ray analysis. Its structure was determined to be the 3-O-β-gentiobioside of cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaol, indicating a complex glycoside structure inherent to triterpene glycosides found in Momordica charantia (H. Okabe et al., 1980).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound, like other glycosides, involve its glycosidic bond. The glycosidic linkage can undergo hydrolysis under acidic conditions or enzymatic cleavage, leading to the generation of the aglycone and sugar moieties. The specific chemical reactions this compound undergoes can provide insights into its bioactivity and potential utility in various biological contexts.

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and specific optical rotation, are crucial for its isolation and purification. High-performance liquid chromatography (HPLC) following solid-phase extraction (SPE) has been utilized for the rapid and accurate determination of this compound, highlighting its solubility and interaction with chromatographic media (S. Wang et al., 2001).

Scientific Research Applications

  • Biological Activities and Potential Medicinal Value : Momordicoside has been reported to possess several important biological functions such as reducing blood sugar, enhancing immunity, controlling secretion, and exhibiting anti-oxidative properties. It also has potential functions in reducing cholesterol levels, adjusting substance metabolism, and bacteriostasis, indicating extensive biological activities and potential edible and medicinal value (Ning, 2008).

  • Physiological Functions and Food Applications : The physiological functions of momordicoside include hypoglycemic, anti-tumor, anti-virus, anti-HIV effects, and enhancing human immunity. Its bacteriostatic properties and applications in food areas have also been reviewed (Zhou Wei, 2009).

  • Impact on Macrophage Phenotypes and Lung Carcinoma Lesions : Momordicoside G, related to Momordicoside A, can regulate macrophage phenotypes to stimulate efficient repair of lung injury and prevent urethane-induced lung carcinoma lesions. It selectively suppresses M1 macrophages to stimulate M2-associated lung injury repair and prevent inflammation-associated lung carcinoma lesions (Du et al., 2019).

  • Antidiabetic Activities : Various cucurbitane glycosides, including momordicosides, isolated from bitter melon, have shown benefits for diabetes and obesity. These compounds stimulate GLUT4 translocation and increase the activity of AMP-activated protein kinase (AMPK), which are essential for glucose uptake and fatty acid oxidation (Tan et al., 2008).

  • Antibacterial Properties : Momordicosides have demonstrated antibacterial effects against various bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and optimal antibacterial conditions for these compounds have been studied, indicating their potential use in combating bacterial infections (Jing, 2012).

Mechanism of Action

Target of Action

Momordicoside A, a cucurbitane triterpenoid glycoside, is isolated from the bitter melon vine, Momordica charantia . The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can enhance insulin signaling, leading to improved glucose uptake and metabolism . .

Biochemical Pathways

The inhibition of PTP1B by this compound can affect the insulin signaling pathway . This pathway plays a crucial role in regulating glucose homeostasis in the body. By enhancing insulin signaling, this compound may help improve glucose control and potentially exert anti-diabetic effects . .

Result of Action

The inhibition of PTP1B by this compound can lead to enhanced insulin signaling, which may result in improved glucose control . This suggests that this compound could potentially have anti-diabetic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant source of this compound, Momordica charantia, is widely distributed across tropical and subtropical regions . The growth conditions of the plant, including climate, soil quality, and cultivation practices, can affect the concentration and bioactivity of this compound. Additionally, factors such as the method of extraction and purification can also influence the potency and efficacy of this compound . .

properties

IUPAC Name

(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYJYPOPDKQBQJ-WVMSUIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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